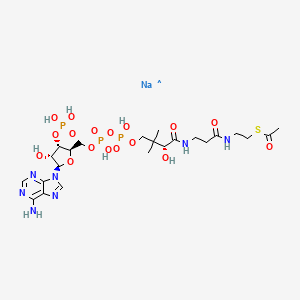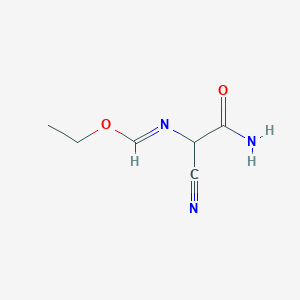
1-(Cyclohex-3-en-1-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- is a heterocyclic organic compound It features a pyrrol-2-one core structure with a cyclohexenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclohexenyl amine with a suitable acylating agent, followed by cyclization to form the pyrrol-2-one ring. The reaction conditions often require a catalyst and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of unsaturation in the cyclohexenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrol-2-one ring or the cyclohexenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives with different substituents, such as:
- 2H-Pyrrol-2-one, 1-phenyl-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(2-cyclohexen-1-yl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(4-cyclohexen-1-yl)-1,5-dihydro-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- lies in its specific substituent pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can highlight its advantages and limitations in various contexts.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-cyclohex-3-en-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,4,7,9H,3,5-6,8H2 |
InChIキー |
SJYGUPYWWJBUIF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)N2CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


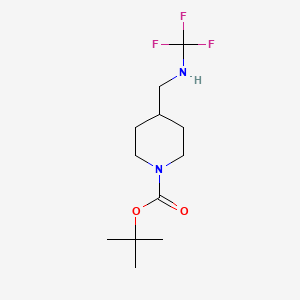
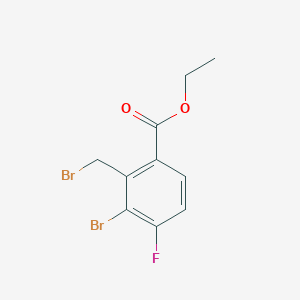
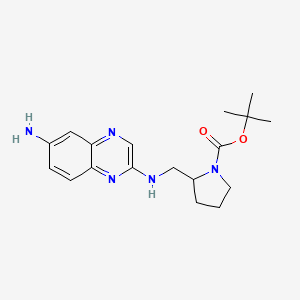
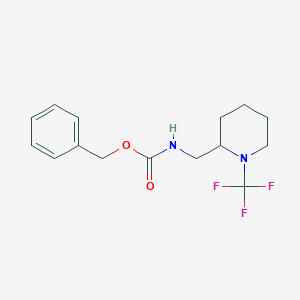
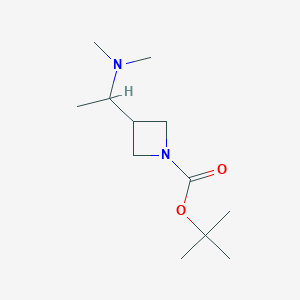
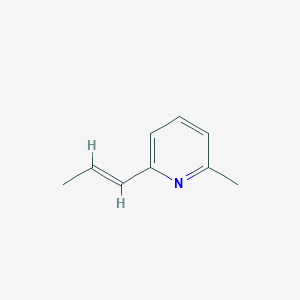

![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
